2-(2-Ethylbutanamido)acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

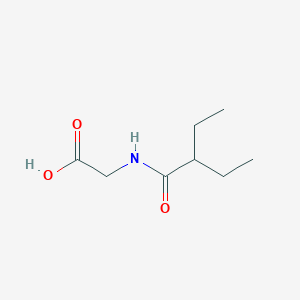

2-(2-Ethylbutanamido)acetic acid is an organic compound with the molecular formula C8H15NO3 . It is a derivative of acetic acid, which is a product of the oxidation of ethanol and of the destructive distillation of wood .

Molecular Structure Analysis

The molecular structure of 2-(2-Ethylbutanamido)acetic acid consists of a total of 37 bonds . There are 18 non-H bonds, 8 multiple bonds, 6 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 secondary amide (aliphatic), and 1 hydroxyl group .Wissenschaftliche Forschungsanwendungen

Electrochemical Reduction of CO2

2-(2-Ethylbutanamido)acetic acid: has been studied for its role in the electrochemical reduction of CO2 to produce acetic acid. A novel approach using bismuth-based transition metal chalcogenides, such as AgBiS2, CuBiS2, and AgBiSe2, has been designed to facilitate multi-electron transfer, enabling the selective reduction of CO2 to acetic acid at ultra-low potentials . This process is significant as it offers a sustainable method to convert CO2, a greenhouse gas, into a valuable chemical, thereby contributing to an artificial carbon cycle.

Food Industry Applications

In the food industry, 2-(2-Ethylbutanamido)acetic acid is a versatile agent. It’s traditionally known as vinegar and used as a preservative. Its applications extend to being an acidulant for flavor profiling, microbial decontamination of meat, and as a mild descaling agent. Recent innovations have also seen its use as an antimicrobial edible food coating agent, reflecting the diversified demands of food culture .

Acetic Acid Production and Sustainability

The production pathways of acetic acid, including 2-(2-Ethylbutanamido)acetic acid , have been explored with an emphasis on process sustainability. The chemical and fermentative routes are reviewed, with the chemical route being predominant in industrial practice. Process intensification and catalysis have been the focus of recent developments, aiming to meet the growing demand for acetic acid in a sustainable manner .

Catalysis and Process Intensification

The role of 2-(2-Ethylbutanamido)acetic acid in catalysis is crucial for process intensification in chemical production. Its properties can enhance reaction rates and selectivity, leading to more efficient industrial processes. This application is particularly relevant in the context of green chemistry, where the goal is to minimize waste and energy consumption while maximizing product yield .

Environmental Remediation

2-(2-Ethylbutanamido)acetic acid: has potential applications in environmental remediation, particularly in the adsorption of pollutants. Activated carbons produced from agricultural waste have been studied for their ability to adsorb acetic acid, which could be applied to remove contaminants from water sources .

Eigenschaften

IUPAC Name |

2-(2-ethylbutanoylamino)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c1-3-6(4-2)8(12)9-5-7(10)11/h6H,3-5H2,1-2H3,(H,9,12)(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYBPOIJTBSCBSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)NCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Ethylbutanamido)acetic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2-ethoxyethoxy)methyl]-2-methyl-N-(prop-2-yn-1-yl)aniline](/img/structure/B2563633.png)

![N-Methyl-N-[(1-methyl-4,5,6,7-tetrahydrobenzimidazol-2-yl)methyl]prop-2-enamide](/img/structure/B2563634.png)

![1-methyl-1H-benzo[d]imidazol-5-yl 5-phenylisoxazole-3-carboxylate](/img/structure/B2563636.png)

![1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)pentan-1-one](/img/structure/B2563637.png)

![2-[[4-(1,2,4-Triazol-1-yl)anilino]methylidene]propanedinitrile](/img/structure/B2563639.png)

![5-[(Z)-1-benzofuran-2-ylmethylidene]-1,3-thiazolane-2,4-dione](/img/structure/B2563642.png)

![[3-(1,1,1-Trifluoro-2-methylpropan-2-yl)phenyl]methanol](/img/structure/B2563646.png)

![N-methyl-1-[2-(trifluoromethyl)phenyl]piperidin-4-amine](/img/structure/B2563649.png)

![N-(4-(benzo[d]thiazol-2-yl)phenyl)-3-(phenylsulfonamido)benzamide](/img/structure/B2563652.png)